molecular formula C22H31N3O5 B1669026 西拉普利 CAS No. 88768-40-5

西拉普利

货号 B1669026
CAS 编号: 88768-40-5
分子量: 417.5 g/mol
InChI 键: HHHKFGXWKKUNCY-FHWLQOOXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cilazapril is an ACE inhibitor class drug used in the treatment of hypertension and heart failure . It belongs to the angiotensin-converting enzyme inhibitors (ACE inhibitors) class of drugs . It is a prodrug that is hydrolyzed after absorption to its main metabolite cilazaprilat .


Synthesis Analysis

Cilazapril degrades in the course of a deesterification reaction forming cilazaprilat . This transformation has negative implications, since cilazaprilat, although biologically active, is not capable of being absorbed from the gastrointestinal tract .


Molecular Structure Analysis

Cilazapril has a molecular formula of C22H31N3O5 . Its average mass is 417.499 Da and its monoisotopic mass is 417.226379 Da .


Chemical Reactions Analysis

Cilazapril degrades in the course of a deesterification reaction forming cilazaprilat . This transformation has negative implications, since cilazaprilat, although biologically active, is not capable of being absorbed from the gastrointestinal tract .

作用机制

Target of Action

Cilazapril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body.

Biochemical Pathways

By inhibiting the production of angiotensin II, Cilazapril affects the RAAS pathway . This leads to decreased sodium and water reabsorption via aldosterone and decreased vasoconstriction. The combined effect of these actions results in a decrease in vascular resistance, and therefore, blood pressure .

Pharmacokinetics

Cilazapril is a prodrug that is hydrolyzed after absorption to its main metabolite, cilazaprilat . The pharmacokinetic parameters of cilazaprilat are similar across different ethnic groups . The weight-adjusted plasma clearance was found to be significantly higher in the chinese group, which is compatible with their lower body weight .

Result of Action

The molecular and cellular effects of Cilazapril’s action primarily involve the inhibition of angiotensin II production. This leads to decreased sodium and water reabsorption and decreased vasoconstriction . The combined effect of these actions is a decrease in vascular resistance, and therefore, blood pressure .

Action Environment

The stability of Cilazapril in the solid state is influenced by the relative humidity and temperature . Under conditions of increased relative humidity levels, the decomposition process occurs more rapidly . On the other hand, the lack of moisture in the air generates a change in the kinetic model of reaction . Ingestion of food immediately before the administration of cilazapril reduces the average peak plasma concentration of cilazaprilat by 29%, delays the peak by one hour, and reduces the bioavailability of cilazaprilat by 14% .

科学研究应用

高血压治疗

西拉普利是一种血管紧张素转化酶 (ACE) 抑制剂,已被用于治疗轻度至中度原发性高血压 . 它已在一个多国临床研究项目中给 4,500 名患者服用 . 该药物有效地将舒张压从基线降低了约 9 毫米汞柱 .

与其他高血压药物的比较

研究表明,西拉普利 2.5-5 毫克/天与缓释普萘洛尔、卡托普利、氢氯噻嗪、阿替洛尔和依那普利等常用治疗方案具有同等的疗效 . 这使得西拉普利成为对其他高血压药物反应不佳的患者的可行替代方案。

心率维持

与其他一些高血压药物不同,西拉普利不会影响心率 . 对于患有某些心脏病的患者来说,这是一个重要的考虑因素。

长期疗效

西拉普利已显示出控制血压的长期疗效。 在 52 周或更长时间的开放式给药期间,西拉普利单独使用或与氢氯噻嗪联合使用,有效地维持了血压控制 .

重度高血压的治疗

对于患有重度高血压的患者,西拉普利与氢氯噻嗪联合使用,其总有效率为 73% . 这表明即使在更严重的高血压情况下,西拉普利也可能是有效的。

耐受性和安全性

西拉普利已被观察到具有良好的耐受性和安全性。 不良事件主要在治疗的前 8-16 周内观察到,最常见的是头痛、头晕、疲劳、恶心、咳嗽和胸痛 . 不到 6% 的患者因不良事件而退出治疗 .

充血性心力衰竭

初步数据表明,西拉普利可能对充血性心力衰竭的治疗也有效 . 但是,需要更多的研究来证实这些发现。

前药特性

西拉普利是一种前药,这意味着它在吸收后转化为其活性形式西拉普利拉 . 这种特性可能对其药代动力学和药效学有影响。

安全和危害

When handling Cilazapril, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Cilazapril will be delisted from the Pharmaceutical Schedule on 1 January 2025 . We understand that a small number of people are yet to move off cilazapril treatment . Supplies of cilazapril are expected to run out before the end of 2024 and your pharmacy might not be able to get any more .

属性

IUPAC Name

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHKFGXWKKUNCY-FHWLQOOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92077-78-6 (Parent)
Record name Cilazapril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1048629
Record name Cilazapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cilazapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Water (25 ºC) 0.5 g/100 mL, 1.06e+00 g/L
Record name Cilazapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilazapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cilazapril is a pyridazine ACE inhibitor. It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. As angiotensin II is a vasoconstrictor and a negative feedback mediator for renin activity, lower angiotensin II levels results in a decrease in blood pressure, an increase in renin activity, and stimulation of baroreceptor reflex mechanisms. Kininase II, an enzyme which degrades the vasodilator bradykinin, is identical to ACE and may also be inhibited.
Record name Cilazapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

88768-40-5, 92077-78-6
Record name Cilazapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88768-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilazapril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilazapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilazapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,9S)-9-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CILAZAPRIL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9454114Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cilazapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cilazapril
Reactant of Route 2
Cilazapril
Reactant of Route 3
Reactant of Route 3
Cilazapril
Reactant of Route 4
Cilazapril
Reactant of Route 5
Cilazapril
Reactant of Route 6
Cilazapril

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。